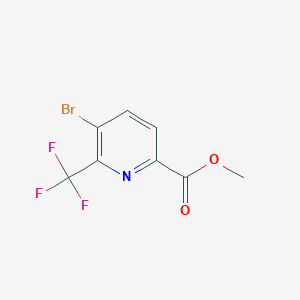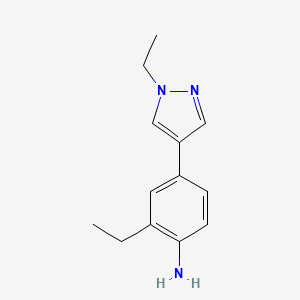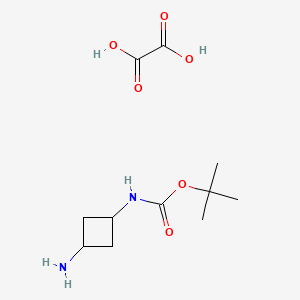![molecular formula C16H16ClN3 B13891664 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13891664.png)
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a phenyl group at the 6-position contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of ethyl cyanoacetate with 2-chloromethyl-1,3-dioxolane under basic conditions to form ethyl 2-cyano-3-(1,3-dioxolane) propionate. This intermediate undergoes ring-closing reactions with formamidine acetate and subsequent hydrochloric acid hydrolysis to yield 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine. Finally, chlorination of this intermediate with a chlorinating reagent produces the target compound .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing waste and cost. A notable method involves the condensation of specific intermediates under catalytic conditions, followed by cyclization and chlorination steps. This approach ensures high selectivity and efficiency, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves reagents like sodium methoxide or potassium tert-butoxide under reflux conditions.
Suzuki Coupling: Utilizes palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in an aqueous or organic solvent.
Major Products Formed
Biaryl Derivatives: Formed through Suzuki coupling reactions, these derivatives are valuable intermediates in pharmaceutical synthesis.
Substituted Pyrimidines: Result from nucleophilic aromatic substitution reactions, often used in further synthetic applications.
Applications De Recherche Scientifique
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory disorders.
Biological Studies: Used in studying cell signaling pathways and molecular interactions due to its ability to inhibit specific kinases.
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various therapeutic agents, including anticancer and anti-inflammatory drugs.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of kinase enzymes. By binding to the ATP-binding site of kinases, it prevents phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells, leading to apoptosis and reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but lacks the phenyl and isobutyl groups, resulting in different chemical properties and applications.
2,4-dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrrole ring, used in antitumor medications.
4-chloro-2-methylthieno[3,2-d]pyrimidine: Another thieno derivative with applications in medicinal chemistry.
Uniqueness
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound in the development of targeted therapies for cancer and other diseases .
Propriétés
Formule moléculaire |
C16H16ClN3 |
|---|---|
Poids moléculaire |
285.77 g/mol |
Nom IUPAC |
4-chloro-2-(2-methylpropyl)-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H16ClN3/c1-10(2)8-14-18-13-9-12(11-6-4-3-5-7-11)19-15(13)16(17)20-14/h3-7,9-10,19H,8H2,1-2H3 |
Clé InChI |
LTXUWCOGPBNODT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


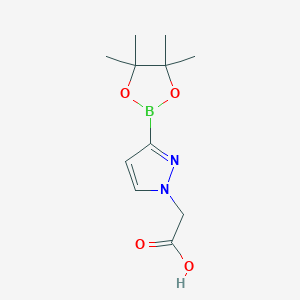
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)


![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
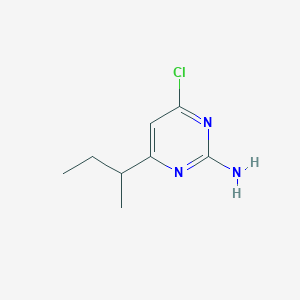
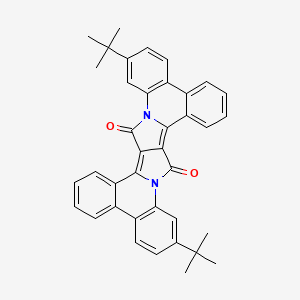
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)

![4-amino-N-[6-methyl-1-(4-phenoxyanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891645.png)
